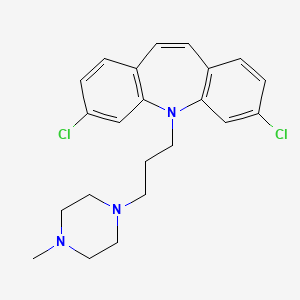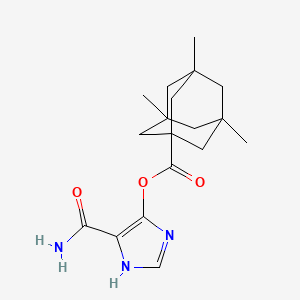
(3-Trimethylsilylpropyl) vinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)propyl(vinyl)sulfide is an organosilicon compound characterized by the presence of a trimethylsilyl group, a propyl chain, and a vinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)propyl(vinyl)sulfide typically involves the reaction of 3-(Trimethylsilyl)propyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Trimethylsilyl)propyl(vinyl)sulfide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)propyl(vinyl)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the vinyl sulfide moiety to a thioether.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trimethylsilyl)propyl(vinyl)sulfide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(Trimethylsilyl)propyl(vinyl)sulfide exerts its effects involves the interaction of the vinyl sulfide moiety with various molecular targets. The trimethylsilyl group can act as a protecting group, enhancing the stability of the compound during chemical reactions. The propyl chain provides flexibility, allowing the compound to interact with different molecular environments.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propyl chloride: Similar in structure but lacks the vinyl sulfide moiety.
Vinyltrimethylsilane: Contains a vinyl group and a trimethylsilyl group but lacks the propyl chain and sulfide moiety.
3-(Trimethylsilyl)propylamine: Contains a propyl chain and a trimethylsilyl group but has an amine group instead of a vinyl sulfide moiety.
Uniqueness
3-(Trimethylsilyl)propyl(vinyl)sulfide is unique due to the combination of the trimethylsilyl group, propyl chain, and vinyl sulfide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, materials science, and potentially in biology and medicine.
Properties
CAS No. |
6984-29-8 |
|---|---|
Molecular Formula |
C8H18SSi |
Molecular Weight |
174.38 g/mol |
IUPAC Name |
3-ethenylsulfanylpropyl(trimethyl)silane |
InChI |
InChI=1S/C8H18SSi/c1-5-9-7-6-8-10(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI Key |
VXOAPUIMMKQAFU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

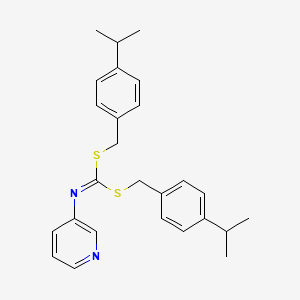
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
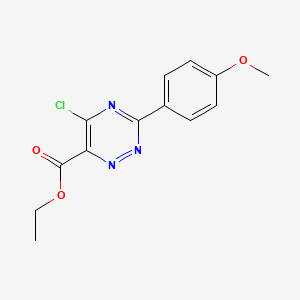
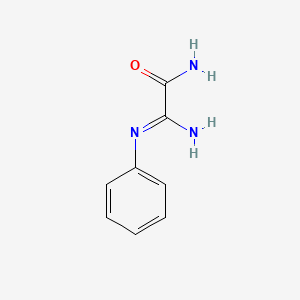
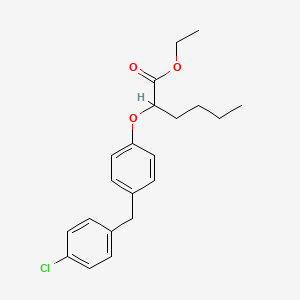
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
